2-(4-Fluorophenyl)-1,3-benzothiazole and its derivatives belong to a class of chemical compounds known as benzothiazoles. These compounds have garnered significant interest in scientific research, particularly in the field of medicinal chemistry, due to their potential biological activities. One area of particular interest is their potential as imaging agents for amyloid plaques, which are protein aggregates found in the brains of individuals with Alzheimer's disease (AD). [, , , ]
Benzothiazoles are a group of heterocyclic compounds that contain both sulfur and nitrogen within a fused ring structure. The specific compound 2-(4-Fluorophenyl)-1,3-benzothiazole has been synthesized for various applications, including its role as a radiotracer in positron emission tomography (PET) imaging. Its classification falls under organic compounds with potential pharmaceutical significance due to its interactions with biological systems.
The synthesis of 2-(4-Fluorophenyl)-1,3-benzothiazole often involves several methods, with one notable approach being the direct aromatic nucleophilic substitution of a nitro precursor. For instance, the synthesis can be achieved using 2-(4-nitrophenyl)-1,3-benzothiazole as a starting material. The procedure typically includes:
Additionally, another synthesis route involves irradiating a mixture of 2-aminothiophenol and benzaldehyde derivatives under ultrasonic conditions, optimizing parameters like power and reaction time to enhance yield .
The molecular structure of 2-(4-Fluorophenyl)-1,3-benzothiazole features a benzothiazole ring system substituted with a fluorophenyl group. Key structural characteristics include:
Spectroscopic analyses such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy provide insights into the functional groups present and confirm the structure .
2-(4-Fluorophenyl)-1,3-benzothiazole participates in various chemical reactions typical of benzothiazole derivatives. Notably:
The reactivity profile indicates that modifications at the phenyl or thiazole positions can lead to variations in biological activity and imaging efficacy.
The mechanism of action of 2-(4-Fluorophenyl)-1,3-benzothiazole primarily revolves around its ability to bind selectively to amyloid beta aggregates in the brain. This binding facilitates visualization through PET imaging. Studies have demonstrated that this compound exhibits high affinity for amyloid plaques, with an inhibition constant (K) around 9.0 nM in competitive binding assays using human Alzheimer’s disease brain homogenates .
The binding mechanism likely involves π-π stacking interactions between the aromatic rings of the compound and the amyloid fibrils, alongside potential hydrogen bonding interactions .
The physical and chemical properties of 2-(4-Fluorophenyl)-1,3-benzothiazole include:
These properties are crucial for determining the appropriate storage conditions and application methods in research and clinical settings.
2-(4-Fluorophenyl)-1,3-benzothiazole has several significant applications:
2-(4-Fluorophenyl)-1,3-benzothiazole (C₁₅H₁₂FNS) is a small-molecule scaffold characterized by a planar benzothiazole core linked to a fluorinated phenyl ring at the C2 position. This structure confers distinct electronic properties, including high lipophilicity (LogP ~3.5) and π-conjugation, facilitating efficient blood-brain barrier (BBB) penetration—a critical attribute for central nervous system (CNS) tracers [1] [5]. The fluorine atom serves dual roles: it enhances binding affinity to amyloid proteins through polar interactions and provides a site for isotopic labeling with ¹⁸F for positron emission tomography (PET) imaging [2] [5]. Pharmacologically, the compound exhibits nanomolar affinity for amyloid-β (Aβ) fibrils (Kᵢ = 9–10 nM), attributed to its ability to align within the hydrophobic grooves of β-sheet-rich aggregates via van der Waals forces and π-stacking [2] [5]. Unlike larger biologics, its low molecular weight (~257 Da) enables rapid tissue clearance, reducing background signal in imaging applications [5].
Property | Value | Measurement Method |
---|---|---|
Molecular Formula | C₁₅H₁₂FNS | High-resolution MS |
Molecular Weight | 257.33 g/mol | Calculated |
logP (Lipophilicity) | ~3.5 | Chromatographic analysis |
Amyloid-β Kᵢ | 9.0 ± 1.0 nM | Competitive binding assay |
Brain Uptake (2 min post-injection) | 3.20% ID/g | Murine biodistribution |
The evolution of benzothiazole derivatives as molecular probes began with thioflavin T (ThT), a fluorescent dye used for post-mortem amyloid staining. However, ThT's poor BBB permeability limited its in vivo utility [3]. This spurred efforts to modify the scaffold, culminating in the development of Pittsburgh Compound B ([¹¹C]PIB) in the early 2000s—a carbon-11-labeled benzothiazole-aniline derivative optimized for PET imaging [3]. Despite its success, [¹¹C]PIB’s short half-life (20.4 minutes) restricted clinical use to facilities with on-site cyclotrons [2] [5]. To address this limitation, ¹⁸F-labeled analogs were prioritized, leading to the synthesis of 2-(4’-fluorophenyl)-1,3-benzothiazole and its derivatives (e.g., [¹⁸F]2, [¹⁸F]3, [¹⁸F]6) [2] [5]. These compounds retained high Aβ affinity while leveraging fluorine-18’s longer half-life (109.8 minutes), enabling centralized production and wider distribution [2] [5]. Subsequent refinements focused on substituent effects: introducing amino groups at C6 (e.g., 6-amino-2-(4’-fluorophenyl)-1,3-benzothiazole) improved solubility and binding kinetics, reducing non-specific binding [2].
Compound | Key Structural Features | Advantages | Limitations |
---|---|---|---|
Thioflavin T (ThT) | Benzothiazole-quinolinium core | High affinity for Aβ in vitro | Poor BBB penetration |
[¹¹C]PIB | Hydroxybenzothiazole-aniline | First successful PET Aβ tracer | Short half-life (20.4 min) |
[¹⁸F]2-(4-Fluorophenyl)-BT | Fluorophenyl at C2; unsubstituted BT | ¹⁸F labeling; good brain uptake | Moderate metabolic stability |
6-Amino-[¹⁸F]2 | Amino group at C6 | Enhanced solubility; faster clearance | Complex synthesis |
2-(4-Fluorophenyl)-1,3-benzothiazole derivatives are pivotal in Alzheimer’s disease (AD) research due to their selectivity for Aβ aggregates over other amyloidogenic proteins (e.g., α-synuclein) [2] [5]. In vitro studies using human AD brain homogenates demonstrate that these compounds bind to Aβ₄₂ fibrils with low-nanomolar affinity, displacing reference ligands like [¹²⁵I]IMPY [2] [5]. Fluorescence microscopy validates co-localization with amyloid plaques in transgenic mouse brain sections, confirming target engagement [5]. Preclinical PET imaging in murine models reveals rapid brain kinetics: high initial uptake (3.20% ID/g at 2 minutes post-injection), followed by swift washout from healthy tissue, though retention in Aβ-rich regions remains comparable to [¹¹C]PIB [5]. However, translational challenges persist, as murine models often exhibit lower Aβ burden than human AD brains, complicating signal differentiation [5] [9]. Beyond diagnostics, these scaffolds are explored as therapeutic agents capable of inhibiting Aβ aggregation or disaggregating existing fibrils via competitive binding to hydrophobic domains (e.g., KLVFFA motifs) [6]. Their modular chemistry facilitates dual-targeting strategies—e.g., conjugating tau-binding fragments (e.g., phenylbutadienyl groups) to address coexisting Aβ and tau pathologies [3] [6].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5